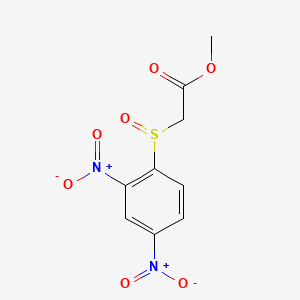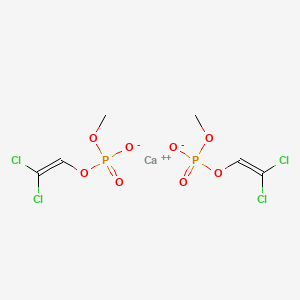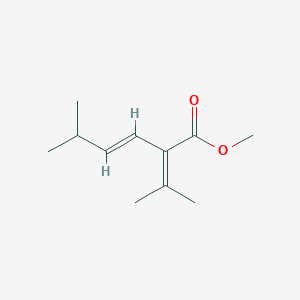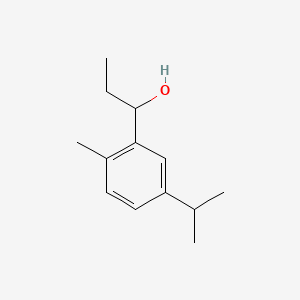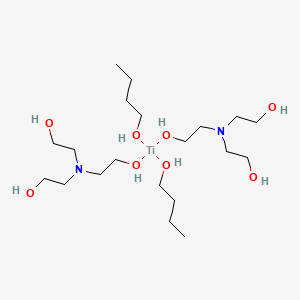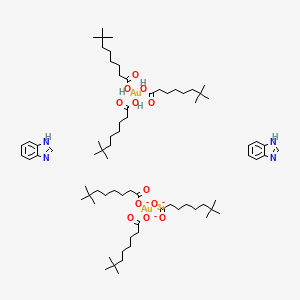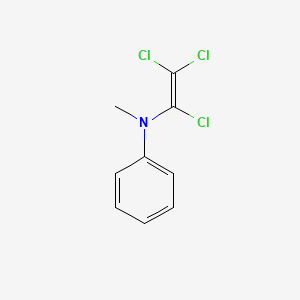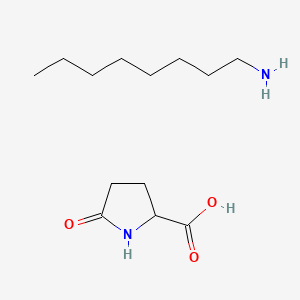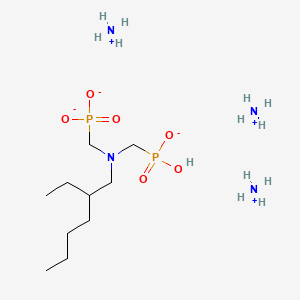
((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride: is a chemical compound with the molecular formula C17H28Cl2NO.Cl and a molecular weight of 368.76932 g/mol . It is known for its unique structure, which includes a dichlorophenoxy group attached to a dimethyloctylammonium moiety. This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride typically involves the reaction of 2,4-dichlorophenol with dimethyloctylamine in the presence of a suitable alkylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Polar solvents such as ethanol or methanol to dissolve the reactants.
Catalyst: Acidic or basic catalysts to enhance the reaction rate.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include:
Continuous flow reactors: to maintain consistent reaction conditions.
Purification steps: such as crystallization or distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: ((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: ((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates .
Biology: In biological research, this compound is used to study the effects of phenoxy compounds on cellular processes and enzyme activities .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and as an intermediate in the production of agrochemicals .
Mechanism of Action
The mechanism of action of ((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s dichlorophenoxy group is responsible for its binding affinity, while the dimethyloctylammonium moiety enhances its solubility and cellular uptake.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4-Dichlorophenoxybutyric acid: Another herbicide with a longer alkyl chain.
2,4-Dichlorophenoxyethylamine: A compound used in organic synthesis with a similar phenoxy group.
Uniqueness: ((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride stands out due to its unique combination of a dichlorophenoxy group and a dimethyloctylammonium moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
93840-58-5 |
|---|---|
Molecular Formula |
C17H28Cl3NO |
Molecular Weight |
368.8 g/mol |
IUPAC Name |
(2,4-dichlorophenoxy)methyl-dimethyl-octylazanium;chloride |
InChI |
InChI=1S/C17H28Cl2NO.ClH/c1-4-5-6-7-8-9-12-20(2,3)14-21-17-11-10-15(18)13-16(17)19;/h10-11,13H,4-9,12,14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
LKVRKEFXIWVRRJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


